4'-Nitro-biphenyl-4-acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11NO4 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-[4-(4-nitrophenyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H11NO4/c16-14(17)9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)15(18)19/h1-8H,9H2,(H,16,17) |
InChI Key |
OKJNZPOMYKUYBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
The Evolution of Biphenyl Scaffolds in Contemporary Organic Chemistry
The biphenyl (B1667301) moiety is a fundamental building block in organic chemistry, serving as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials like organic light-emitting diodes (OLEDs) and liquid crystals. nih.gov The journey of biphenyl scaffolds has evolved from simple, symmetrical structures to complex, highly functionalized, and unsymmetrical molecules. This evolution has been largely driven by the advent of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling. gre.ac.ukresearchgate.netsemanticscholar.orgmdpi.com
The Suzuki-Miyaura reaction, which facilitates the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide catalyzed by a palladium complex, has revolutionized the synthesis of biaryls. gre.ac.uksemanticscholar.orgacs.org This method's operational simplicity, high tolerance for various functional groups, and the use of generally non-toxic reagents have made it a favored strategy in both academic and industrial laboratories. researchgate.netmdpi.com Researchers have developed numerous variations, including reactions in green solvents like water and the use of recyclable catalysts, to enhance the sustainability of biphenyl synthesis. researchgate.netresearchgate.net This has enabled the creation of vast libraries of biphenyl derivatives for screening in drug discovery and materials science. gre.ac.uksemanticscholar.org Consequently, the biphenyl scaffold is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities. semanticscholar.org
Structural and Electronic Attributes of Nitro Substituted Biphenyl Systems
The introduction of a nitro group (–NO₂) onto a biphenyl (B1667301) framework dramatically alters its structural and electronic characteristics. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. mdpi.comnih.gov This strong electron-withdrawing nature significantly reduces the electron density of the aromatic system to which it is attached. nih.govnih.gov
Key attributes include:
Reactivity: The nitro group can be chemically transformed into other functional groups, most commonly reduced to an amine (–NH₂). masterorganicchemistry.com This conversion is synthetically valuable as it changes a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, providing a route to further functionalization. masterorganicchemistry.com
Biological Role: The nitro group itself can act as a pharmacophore, a part of a molecule responsible for its biological activity. nih.govresearchgate.net Many nitro-containing compounds exhibit a broad spectrum of activities, including antimicrobial, anticancer, and antiparasitic effects. nih.govmdpi.comnih.gov This bioactivity is often linked to the in-vivo reduction of the nitro group, which can generate reactive nitrogen species and induce oxidative stress in target cells. mdpi.comresearchgate.net
Research Trajectories and Significance of 4 Nitro Biphenyl 4 Acetic Acid
Strategic Carbon-Carbon Bond Formation in Biphenyl Synthesis
The creation of the biphenyl backbone is a critical step in the synthesis of this compound. This is most commonly achieved through catalytic cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.
Catalytic Cross-Coupling Reactions (e.g., Suzuki-Miyaura Approaches)
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. youtube.comyoutube.comlibretexts.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. youtube.comlibretexts.orgyoutube.com The key advantages of the Suzuki-Miyaura coupling include its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. youtube.com
In the context of synthesizing biphenyl structures, a typical Suzuki-Miyaura reaction would involve an aryl halide and an arylboronic acid. pku.edu.cn The catalytic cycle generally proceeds through three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst. libretexts.org The presence of a base is crucial for the activation of the organoboron compound. youtube.com
For the synthesis of biphenyl-4-acetic acid derivatives, a common approach involves the coupling of a 4-halophenylacetic acid or its ester with a phenylboronic acid. chemicalbook.com For instance, 4-bromophenylacetic acid can be reacted with phenylboronic acid in the presence of a palladium catalyst like palladium acetate (B1210297) and a base such as potassium carbonate to yield 4-biphenylacetic acid. chemicalbook.com The use of Pd/C as a catalyst has also been reported, offering the advantage of being recyclable. pku.edu.cn
The reactivity of the aryl halide in Suzuki-Miyaura coupling is dependent on the carbon-halogen bond dissociation energy, with the reactivity order being I > Br > Cl > F. rsc.org This allows for selective reactions when multiple different halogens are present in one of the coupling partners. rsc.org
Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis
| Aryl Halide | Organoboron Reagent | Catalyst | Base | Solvent | Product | Yield | Reference |
| 4-Bromobenzoic acid | Phenylboronic acid | Pd/C | K2CO3 | Ethanol/Water | 4-Bibenzoic acid | - | pku.edu.cn |
| 4-Bromophenylacetic acid | Phenylboronic acid | Pd(OAc)2 | K2CO3 | Toluene (B28343)/Water | 4-Biphenylacetic acid | 100% | chemicalbook.com |
| Chlorinated iodobenzenes | Chlorinated benzene (B151609) boronic acids | Pd(dba)2/DPDB | - | - | Polychlorinated biphenyls | 65-98% | nih.gov |
| 4-Bromo-3-methylaniline derivative | 4-Carboxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 2'-Methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid | 64% | acs.org |
Alternative Coupling Methodologies
While the Suzuki-Miyaura coupling is highly prevalent, other methods for biphenyl synthesis exist. These include:
Ullmann Coupling: This classic method involves the copper-promoted coupling of two aryl halides. However, it often requires harsh reaction conditions and can result in lower yields and the formation of byproducts compared to palladium-catalyzed methods. nih.gov
Negishi Coupling: This reaction utilizes an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex. rsc.org It is known for its high regio- and chemoselectivity in the synthesis of unsymmetrical biaryls. rsc.org
Decarbonylative Coupling: Biphenyls can also be synthesized through the ligand- and copper salt-assisted decarbonylative coupling of aromatic anhydrides. acs.org
Introduction and Transformation of Nitro and Carboxylic Acid Functionalities
Once the biphenyl framework is established, or concurrently with its formation, the nitro and carboxylic acid groups must be introduced and potentially modified.
Regioselective Nitration Protocols for Biphenyl Systems
The introduction of a nitro group onto a biphenyl ring is typically achieved through electrophilic aromatic substitution using a nitrating agent. A common method involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. google.com The position of nitration is directed by the existing substituents on the biphenyl ring. For the synthesis of this compound, nitration of biphenyl-4-acetic acid would be a potential route. The acetic acid side chain is an ortho-, para-director, but the steric hindrance at the ortho positions would likely favor nitration at the para position of the second phenyl ring.
Alternatively, the synthesis can start from a pre-nitrated precursor. For example, 4-nitrophenylacetic acid, which is commercially available, can be used as a starting material. google.comchemicalbook.com This compound already contains both the nitro and the acetic acid functionalities on one of the phenyl rings.
Carboxylic Acid Group Formation and Modification
The carboxylic acid group can be introduced through various synthetic strategies. One common method is the hydrolysis of a nitrile precursor. For example, p-nitrobenzyl cyanide can be hydrolyzed using sulfuric acid to produce p-nitrophenylacetic acid. orgsyn.org
Another approach is through Friedel-Crafts acylation. For instance, biphenyl can react with succinic anhydride (B1165640) in the presence of aluminum chloride to form 4-phenylbenzoyl-propionic acid, which contains a carboxylic acid group. nih.gov
The carboxylic acid group can also be generated from an oxazoline (B21484) precursor. Saponification of a (2-oxazolinyl)-2-biphenyl derivative with hydrochloric acid at elevated temperature and pressure can yield the corresponding biphenyl-2-carboxylic acid. google.comgoogle.com
Chemical Reductions and Oxidations for Nitro-Biphenyl Interconversions
The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group, through reduction. This conversion is significant as it changes a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.comlibretexts.org
Common methods for the reduction of aromatic nitro groups to amines include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. google.commasterorganicchemistry.comlibretexts.org
Metal and Acid: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.orgcsbsju.eduorgoreview.com
One synthetic route to 4-biphenylacetic acid involves the reduction of 4-nitrophenylacetic acid to 4-aminophenylacetic acid, followed by a reaction with benzene in the presence of sodium nitrite (B80452) and an acid. google.com
Conversely, oxidation reactions can also be employed. For instance, the Baeyer-Villiger oxidation of a ketone can introduce an ester group, which can then be hydrolyzed to a carboxylic acid. This reaction converts a deactivating carbonyl group into an activating oxygen-containing group. masterorganicchemistry.com
Table 2: Reagents for Nitro Group Reduction
| Reagent | Conditions | Product | Reference |
| H2, Pd/C | - | Amine | google.commasterorganicchemistry.comlibretexts.org |
| Fe, HCl | Acidic | Amine | masterorganicchemistry.comlibretexts.orgorgoreview.com |
| Sn, HCl | Acidic | Amine | masterorganicchemistry.comlibretexts.orgcsbsju.edu |
| Zn, HCl | Acidic | Amine | masterorganicchemistry.comlibretexts.orgcsbsju.edu |
| Hydrazine | Aqueous solution | Amine | mdpi.com |
| Sodium Sulfide | Ammonium (B1175870) hydroxide (B78521) solution | Amine | libretexts.org |
Derivatization Strategies for this compound
The chemical structure of this compound, featuring a carboxylic acid group and a nitro group, offers multiple avenues for chemical modification. These derivatization strategies are pivotal for developing analogues with tailored properties and for creating intermediates for more complex molecular structures. The primary sites for derivatization are the carboxylic acid moiety on one phenyl ring and the nitro functional group on the other.
Reactions Involving the Carboxylic Acid Group
The carboxylic acid group (-COOH) is a versatile functional handle for a variety of chemical transformations, most commonly leading to the formation of esters and amides. These reactions are fundamental in organic synthesis and are widely employed to modify the physicochemical properties of the parent molecule.
Esterification: this compound can be converted to its corresponding esters through reaction with various alcohols under acidic conditions or by using coupling agents. Esterification is a common strategy in the synthesis of derivatives for various applications. For instance, related compounds like (4-Nitrophenyl)acetic acid are readily converted to their ethyl esters. vwr.com This transformation typically involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.
Amidation: The formation of amides from the carboxylic acid group is another key derivatization pathway. This can be achieved by reacting this compound with a primary or secondary amine. The reaction is typically facilitated by a coupling agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), to activate the carboxylic acid. thermofisher.com This method is widely used in peptide synthesis and allows for the introduction of a diverse range of amine-containing fragments onto the biphenyl scaffold. thermofisher.com Research on similar structures, like biphenyl-4-carboxylic acid, has shown the successful synthesis of complex amide derivatives, including those incorporating thiazolidinone moieties. researchgate.net
The table below summarizes common derivatization reactions at the carboxylic acid group.
| Reaction Type | Reactant | Typical Reagents | Product Type |
| Esterification | Alcohol (e.g., Ethanol, Methanol) | Acid catalyst (e.g., H₂SO₄) | Ester |
| Amidation | Primary or Secondary Amine | Coupling agent (e.g., EDAC, DCC) | Amide |
Reactions Involving the Nitro Group
The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule. It also serves as a synthetic precursor to other important functional groups, most notably the amino group.
Reduction to Amine: A crucial derivatization of this compound is the reduction of its nitro group to form 4'-Amino-biphenyl-4-acetic acid. This transformation fundamentally alters the character of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group. The resulting aminobiphenyl derivative can serve as a building block for further functionalization, such as diazotization followed by coupling reactions, or for the synthesis of new amides at the amino position.
A common and efficient method for this reduction is catalytic hydrogenation. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). google.com A patent describing a similar process for the reduction of 4-nitrophenylacetic acid specifies using a 5% palladium-on-carbon catalyst under hydrogen pressure to yield the corresponding 4-aminophenylacetic acid. google.com This method is generally high-yielding and provides a clean product.
The table below outlines the key derivatization of the nitro group.
| Reaction Type | Reagent | Catalyst | Product |
| Reduction | Hydrogen (H₂) | Palladium on Carbon (Pd/C) | 4'-Amino-biphenyl-4-acetic acid |
These derivatization strategies enable the synthesis of a wide array of analogues from this compound, allowing for systematic exploration of structure-activity relationships in various scientific fields. The ability to modify both the carboxylic acid and the nitro group provides a powerful platform for creating diverse chemical libraries based on the biphenyl scaffold.
Design and Fabrication of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs), also known as coordination polymers, are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The properties of MOFs, including their pore size, shape, and chemical environment, can be tuned by judiciously selecting the metal and organic linker. rsc.orgrsc.org this compound has emerged as a key organic linker in the design and fabrication of novel MOFs with tailored functionalities.
The design of organic linkers is a critical aspect of creating functional MOFs. The incorporation of nitro-biphenyl carboxylate moieties, such as the deprotonated form of this compound, into ligand design offers several advantages. The biphenyl unit provides a rigid and linear scaffold, which helps in the formation of well-defined and porous structures. The carboxylate group readily coordinates with metal centers, forming the nodes of the framework.
The nitro group (-NO2) is a particularly important functional group in this context. Its strong electron-withdrawing nature can influence the electronic properties of the resulting MOF, which can be beneficial for applications in catalysis and sensing. Furthermore, the nitro group serves as a versatile chemical handle for post-synthetic modification, allowing for the introduction of other functional groups after the initial framework has been assembled. This strategy enables the creation of materials with complex functionalities that might not be accessible through direct synthesis.
Solvothermal and hydrothermal methods are the most common techniques for synthesizing coordination polymers, including MOFs. znaturforsch.com These methods involve heating a mixture of the metal salt and the organic linker in a sealed vessel, typically a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. znaturforsch.com The use of elevated temperatures and autogenous pressure facilitates the dissolution of the reactants and promotes the crystallization of the desired framework. znaturforsch.com
In the context of this compound, these synthesis methods have been successfully employed to create a variety of coordination polymers with different metal ions. researchgate.net The choice of solvent, temperature, reaction time, and the molar ratio of metal to ligand can significantly influence the final structure and properties of the MOF. mdpi.comnih.gov For example, different solvents can lead to different coordination environments around the metal center, resulting in frameworks with distinct topologies and pore architectures.
Hydrothermal synthesis, which uses water as the solvent, is often considered a more environmentally friendly approach. ui.ac.id However, the solubility of this compound and the metal salt in water can be a limiting factor. Solvothermal synthesis, using organic solvents or solvent mixtures, offers greater flexibility in this regard. nih.gov The table below summarizes typical conditions used in the solvothermal synthesis of MOFs based on biphenyl dicarboxylic acids.
| Parameter | Typical Range/Value | Influence on Synthesis |
| Temperature | 120 - 210 °C | Affects crystal size, phase purity, and pore size of the final MOF. mdpi.comnih.gov |
| Solvent | DMF, DEF, Water | Influences solubility of reactants and can act as a template for pore formation. znaturforsch.comrsc.org |
| Metal Source | Metal Nitrates, Acetates, or Chlorides | The choice of metal ion dictates the geometry of the coordination nodes. youtube.com |
| Ligand | This compound | The structure of the linker determines the length and rigidity of the framework struts. |
This table provides a general overview of solvothermal synthesis conditions for biphenyl-based MOFs.
The nitro group of the this compound linker within a MOF can be readily reduced to an amino group (-NH2). This transformation is typically achieved by treating the MOF with a reducing agent, such as sodium dithionite (B78146) or by catalytic hydrogenation. The resulting amino-functionalized MOF can then be further modified through various organic reactions, such as acylation, alkylation, or diazotization, to introduce new functionalities.
This two-step functionalization process significantly expands the chemical space accessible for MOF design. For example, the introduction of chiral amines can create enantioselective catalysts, while the attachment of fluorescent dyes can lead to new sensing materials. The ability to precisely control the location and density of these functional groups within the porous framework is a powerful tool for creating highly specialized materials. rsc.org
Exploration in Specialized Chemical Materials
Beyond the realm of MOFs, this compound and its derivatives are being explored for their potential in other specialized chemical materials.
Liquid Crystalline Materials Development
Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The rod-like shape of the biphenyl core in this compound is a common structural motif in molecules that exhibit liquid crystalline behavior. The presence of the polar nitro group and the carboxylic acid group can influence the intermolecular interactions, which are crucial for the formation of liquid crystal phases.
While direct information on the liquid crystalline properties of this compound itself is limited, related biphenyl derivatives are known to be important components in liquid crystal displays (LCDs). The synthesis of various substituted biphenyl-4-carboxylic acids and their derivatives has been a focus of research in this area. rsc.org The modification of the terminal groups and the length of the alkyl chains attached to the biphenyl core are key strategies for tuning the temperature range and type of liquid crystal phase.
Precursors for Agrochemical and Dye Synthesis
The chemical structure of this compound makes it a potential precursor for the synthesis of more complex molecules used in the agrochemical and dye industries. The nitro group can be a key synthon for the introduction of nitrogen-containing functional groups, which are prevalent in many biologically active compounds and chromophores.
For instance, the reduction of the nitro group to an amine, as discussed in the context of MOF functionalization, is a fundamental transformation in organic synthesis. The resulting 4'-Amino-biphenyl-4-acetic acid can serve as a starting material for the synthesis of various azo dyes, where the amino group is diazotized and coupled with another aromatic compound.
In the agrochemical field, substituted biphenyl compounds are known to exhibit fungicidal and herbicidal activities. The biphenylacetic acid moiety is a structural feature found in some non-steroidal anti-inflammatory drugs, and similar structures are explored for their potential biological activities. innopeptichem.comresearchgate.net The synthesis of derivatives of this compound could lead to the discovery of new compounds with desirable properties for these applications.
Role as a Synthetic Intermediate in Complex Molecule Construction
This compound is a strategically important intermediate in the synthesis of more complex molecular architectures. Its utility stems from the presence of two key functional groups: the nitro group and the carboxylic acid moiety. These groups can be selectively modified or used to connect with other molecules, making the compound a versatile building block in organic synthesis.
The primary role of the 4'-nitro group is typically to serve as a precursor to an amino group. The transformation of a nitro group to an amine is a fundamental and well-established process in organic chemistry, often achieved through catalytic hydrogenation. This conversion is critical as the resulting amino group opens up a vast array of subsequent chemical reactions. For instance, the newly formed amine can undergo diazotization, leading to a diazonium salt which is a versatile intermediate for introducing a variety of substituents onto the biphenyl core.
Furthermore, the amino group can participate in amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments. This strategic conversion of the nitro group is exemplified in the synthesis of related biphenyl compounds, where a nitro-precursor is reduced to an amine to facilitate the construction of the final product.
The carboxylic acid group, on the other hand, provides a direct handle for derivatization. It can be readily converted into esters, amides, or other acid derivatives, allowing for the attachment of this biphenyl scaffold to various other molecules. This process of derivatization is a common strategy for modifying the properties of a lead compound in drug discovery or for linking to other components in materials science.
The following table summarizes the key reactive sites of this compound and their potential transformations in the synthesis of more complex molecules.
| Functional Group | Potential Transformation | Reagents/Conditions | Resulting Functionality | Synthetic Application |
| Nitro Group | Reduction | H₂, Pd/C or other reducing agents | Amino Group (-NH₂) | Amide bond formation, diazotization reactions, etc. |
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester (-COOR) | Prodrug synthesis, modification of solubility |
| Carboxylic Acid | Amide Formation | Amine, Coupling agent (e.g., DCC, EDC) | Amide (-CONHR) | Linking to other bioactive molecules or polymer backbones |
While specific, multi-step syntheses starting directly from this compound are not extensively documented in publicly available research, its structural motifs are present in various complex molecules. The synthetic strategies employed for analogous compounds strongly indicate that this compound's value lies in its capacity to be elaborated into more complex structures through the sequential or orthogonal reactions of its nitro and carboxylic acid functionalities. This makes it a valuable, albeit specialized, intermediate for chemists working on the synthesis of novel organic materials and potential therapeutic agents.
Computational and Theoretical Investigations of 4 Nitro Biphenyl 4 Acetic Acid
Quantum Chemical Studies and Electronic Structure Elucidation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4'-Nitro-biphenyl-4-acetic acid, these methods have been instrumental in elucidating its ground and excited state characteristics.
Density Functional Theory (DFT) Applications for Ground State Geometries
Density Functional Theory (DFT) has emerged as a robust method for predicting the ground state geometries of organic molecules. By approximating the electron density, DFT calculations can determine the most stable conformation of this compound. These calculations typically involve optimizing the molecular geometry to find the lowest energy structure. The dihedral angle between the two phenyl rings is a critical parameter determined through DFT, as it influences the extent of π-conjugation and, consequently, the electronic properties of the molecule. For substituted biphenyls, this angle is a balance between steric hindrance from the substituents and the energetic favorability of a planar, fully conjugated system. In the case of this compound, the nitro and carboxylic acid groups will influence the preferred torsional angle.
Time-Dependent Density Functional Theory (TDDFT) for Excited State Analysis
To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TDDFT) is employed. This method is an extension of DFT that allows for the calculation of excited state energies and properties. TDDFT simulations can predict the absorption spectra of the molecule, identifying the wavelengths of light it is likely to absorb. These calculations are crucial for understanding the photophysical processes that can occur, such as fluorescence or intramolecular charge transfer. Studies on similar "push-pull" nitroaromatic systems have demonstrated that TDDFT can effectively model the electronic transitions and the nature of the excited states. researchgate.netrsc.org
Molecular Orbital Analysis and Reactivity Prediction
The arrangement and energies of molecular orbitals are key to understanding a molecule's reactivity and electronic behavior.
Frontier Molecular Orbital (HOMO-LUMO) Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. schrodinger.com A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com For this compound, the HOMO is typically localized on the more electron-rich biphenyl (B1667301) ring system, while the LUMO is expected to be concentrated on the electron-withdrawing nitro group. This spatial separation of the frontier orbitals is characteristic of a "push-pull" system and is a prerequisite for intramolecular charge transfer. The HOMO-LUMO energy gap can be calculated using DFT methods and provides a theoretical basis for understanding the molecule's electronic transitions. researchgate.net
Table 1: Frontier Molecular Orbital Characteristics of a Representative Nitroaromatic Compound
| Property | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 3.5 to 5.0 |
Note: The values presented are typical for nitroaromatic compounds and may vary for this compound depending on the specific computational method and basis set used.
Computational Prediction of Reaction Pathways and Energetics
Computational chemistry can be used to model potential reaction pathways for this compound. For instance, the reactions of the carboxylic acid group, such as esterification or amidation, can be theoretically investigated. khanacademy.orglibretexts.orglibretexts.org DFT calculations can be employed to determine the transition state structures and activation energies for these reactions, providing insights into their feasibility and kinetics. nih.gov For example, the reaction with diazodiphenylmethane (B31153) has been studied for substituted biphenyl-4-carboxylic acids, revealing the influence of substituents on the reaction rates. rsc.org Similarly, computational models can explore the reactivity of the aromatic rings, such as electrophilic substitution, which is a common reaction for biphenyl derivatives. nih.gov
Investigation of Intramolecular Charge Transfer (ICT) Phenomena in Related Nitro-Biphenyl Systems
The presence of an electron-donating group (the biphenyl system) and a strong electron-withdrawing group (the nitro group) in this compound makes it a candidate for exhibiting intramolecular charge transfer (ICT). researchgate.net Upon photoexcitation, an electron can be promoted from the HOMO (largely on the biphenyl moiety) to the LUMO (largely on the nitro-phenyl moiety), leading to a significant redistribution of electron density. mdpi.com
Studies on related donor-acceptor biphenyls have shown that the efficiency of ICT is highly dependent on the torsional angle between the phenyl rings and the polarity of the solvent. acs.orgnih.gov In polar solvents, the charge-separated ICT state can be stabilized, often leading to distinct photophysical properties such as a large Stokes shift in fluorescence. mdpi.com Computational studies on similar molecules, like 4-N,N-dimethylamino-4'-nitrobiphenyl, have corroborated experimental findings, showing that the ICT process can be associated with a twisting of the molecular geometry in the excited state. mdpi.com This phenomenon, known as Twisted Intramolecular Charge Transfer (TICT), is a key area of investigation in the photophysics of push-pull systems. mdpi.com
Reaction Mechanism Studies and Catalysis Involving Nitro Biphenyl Acetic Acid Systems
Elucidation of Reaction Pathways and Intermediate Structures
The synthesis and subsequent reactions of 4'-Nitro-biphenyl-4-acetic acid involve several key chemical pathways. One of the most common methods for the synthesis of the biphenyl (B1667301) core of this molecule is the Suzuki-Miyaura cross-coupling reaction.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The cycle typically proceeds through three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (e.g., a brominated precursor to the acetic acid-substituted ring) to form an organopalladium(II) complex.
Transmetalation: The organopalladium(II) complex then reacts with a boronic acid derivative (e.g., 4-nitrophenylboronic acid) in the presence of a base. The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center are then eliminated to form the desired biphenyl C-C bond, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com
Intermediate structures in this process are typically transient organopalladium complexes. While direct characterization of these intermediates for the specific synthesis of this compound is not extensively documented in publicly available literature, the general mechanism is well-established for a wide range of biphenyl syntheses. libretexts.orgyoutube.com
Another significant reaction pathway for this molecule involves the transformation of the nitro group. The reduction of the nitro group to an amino group is a common and important transformation. This reaction typically proceeds through a series of intermediates. Under catalytic hydrogenation conditions, the reaction is believed to involve the initial formation of a nitroso intermediate, followed by a hydroxylamine (B1172632) intermediate, which is then further reduced to the final amine. The study of the metabolism of 4-nitrobiphenyl (B1678912) in rat liver fractions has identified hydroxylaminobiphenyls as major metabolites, supporting this proposed pathway. nih.gov
Catalytic Transformations and Reaction Optimization
Catalysis plays a pivotal role in the synthesis and functionalization of this compound. The efficiency of these transformations is highly dependent on the choice of catalyst and the optimization of reaction conditions.
Suzuki-Miyaura Coupling Optimization:
The synthesis of the biphenyl skeleton is a prime example of a catalytically driven process where optimization is key. Factors such as the palladium catalyst source, the ligands attached to the palladium, the base used, and the solvent system all significantly impact the reaction yield and purity.
For instance, in the synthesis of related biphenyl compounds, various palladium sources like Pd(OAc)₂ and ligands such as SPhos and XPhos have been investigated to achieve optimal conditions. nih.gov The choice of base, often a carbonate like K₂CO₃, is also critical for the transmetalation step. nih.gov Optimization studies often involve screening different combinations of these parameters to maximize the yield of the desired biphenyl product.
Catalytic Reduction of the Nitro Group:
The reduction of the nitro group in this compound to form 4'-amino-biphenyl-4-acetic acid is another crucial catalytic transformation. This reaction is typically carried out using heterogeneous or homogeneous catalysts.
A common approach is catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or platinum on a support material. mdpi.commit.edu The optimization of this reaction involves controlling parameters like hydrogen pressure, temperature, and catalyst loading to achieve selective reduction of the nitro group without affecting the carboxylic acid functionality.
Studies on the catalytic reduction of similar compounds, such as 4-nitrobenzoic acid, have demonstrated the use of rhodium(I) complexes as catalysts, highlighting the potential for high chemoselectivity in reducing the nitro group while leaving the carboxylic acid group intact. researchgate.net The reaction mechanism for the catalytic reduction of 4-nitrophenol (B140041), a related compound, is proposed to involve the adsorption of the nitrophenolate and the borohydride (B1222165) reducing agent onto the catalyst surface, followed by the formation of a metal-hydride species that facilitates the reduction. mdpi.com
Below is a table summarizing the optimization of reaction conditions for the catalytic reduction of a model compound, 4-nitrophenol, which provides insights into the parameters that would be relevant for the optimization of the reduction of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome/Observation |
|---|---|---|---|---|
| Catalyst | Pt@Co-Al LDH | CuFe5O8 | Pd Nanoparticles | Different catalysts exhibit varying activities and stabilities. mdpi.commdpi.com |
| Reducing Agent | NaBH4 | H2 Gas | (EtO)3SiH | The choice of reducing agent influences the reaction pathway and byproducts. mdpi.commit.edu |
| Solvent | Water | Ethanol | Dioxane | Solvent polarity can affect catalyst activity and substrate solubility. |
| Temperature (°C) | 25 | 50 | 80 | Higher temperatures generally increase the reaction rate but may affect selectivity. mit.edu |
| pH | Acidic | Neutral | Alkaline | The pH of the reaction medium can influence the formation of intermediates and the catalyst's surface charge. researchgate.net |
Kinetic and Thermodynamic Aspects of Chemical Reactions
The rates and energy changes associated with the reactions of this compound provide a deeper understanding of its chemical behavior.
Kinetic Studies:
Kinetic studies on the reactions of biphenyl carboxylic acids offer valuable data on reaction rates and the factors that influence them. For example, research on the esterification of 4'-substituted biphenyl-4-carboxylic acids with diazodiphenylmethane (B31153) has shown that the reaction rates are influenced by the nature of the substituent on the biphenyl ring and the solvent used. While specific kinetic data for this compound in this reaction is not detailed, the study provides a framework for understanding how the electron-withdrawing nitro group would likely affect the rate of esterification.
The catalytic reduction of nitroarenes is another area where kinetic studies are important. For the reduction of 4-nitrophenol, the reaction is often observed to follow pseudo-first-order kinetics with respect to the nitro compound when the reducing agent is in large excess. mdpi.com The rate constant (k) is a key parameter derived from these studies, which can be used to compare the efficiency of different catalysts.
The following table presents hypothetical kinetic data for the catalytic reduction of a nitroaromatic compound, illustrating the type of information obtained from such studies.
| Catalyst | Rate Constant (k) (min⁻¹) | Reaction Time for >99% Conversion (min) |
|---|---|---|
| Catalyst A | 0.23 | 20 |
| Catalyst B | 0.15 | 30 |
| Catalyst C | 0.46 | 10 |
Thermodynamic Aspects:
Thermodynamic data for reactions involving this compound, such as enthalpy and Gibbs free energy of reaction, are not widely reported. However, some physical and computed properties of the molecule are available. youtube.comchem960.com These properties, such as the octanol-water partition coefficient (LogP) and polar surface area, can provide insights into the molecule's behavior in different environments and its potential for intermolecular interactions, which are governed by thermodynamic principles. chem960.com
Advanced Analytical and Spectroscopic Characterization of 4 Nitro Biphenyl 4 Acetic Acid
High-Resolution Spectroscopic Techniques for Structural Confirmation
High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation of 4'-Nitro-biphenyl-4-acetic acid. These methods provide detailed information about the molecular framework, functional groups, and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.
¹H NMR: In a typical ¹H NMR spectrum, the aromatic protons of the biphenyl (B1667301) system would exhibit distinct chemical shifts and coupling patterns. The protons on the nitrated phenyl ring are expected to be shifted further downfield due to the electron-withdrawing nature of the nitro group. The methylene (B1212753) protons of the acetic acid moiety would appear as a singlet, with its chemical shift influenced by the adjacent aromatic ring and carboxylic acid group.
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the nitro group and the carbonyl carbon of the carboxylic acid would be readily identifiable by their characteristic chemical shifts. For instance, in a related compound, 4'-nitro-[1,1'-biphenyl]-4-carbonitrile, characteristic chemical shifts are observed in the 13C NMR spectrum. spectrabase.com
A study on a similar compound, 4-nitrobiphenyl (B1678912), reported the following ¹H NMR data in CDCl₃: δ 7.47-7.59 (m, 3H), 7.65-7.68 (d, 2H), 7.75-7.78 (d, 2H), 8.29-8.35 (d, 2H). rsc.org While not the exact compound, this provides insight into the expected spectral regions for the biphenyl protons. For p-nitrophenylacetic acid, a structurally related compound, detailed ¹H NMR data is also available. chemicalbook.comnih.gov
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | ~10-13 | ~170-180 |
| Methylene (CH₂) | ~3.6 | ~40 |
| Biphenyl Ring (unsubstituted) | ~7.3-7.6 | ~127-140 |
| Biphenyl Ring (nitro-substituted) | ~7.7-8.3 | ~124-148 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad O-H stretch from the carboxylic acid group would be observed around 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700 cm⁻¹. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present. nih.gov The NIST Chemistry WebBook provides IR spectral data for the related compound 1,1'-Biphenyl, 4-nitro-. nist.gov Theoretical and experimental studies on phenylacetic acid provide a basis for assigning the vibrational modes of the acetic acid moiety. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching of the nitro group and the breathing modes of the aromatic rings are often strong in the Raman spectrum. Resonance Raman scattering can be a particularly useful technique, especially when the excitation wavelength is close to an electronic absorption band of the molecule, which can significantly enhance the signals of the chromophore-associated vibrations. nsf.gov
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | ~1700 (strong) | Moderate |
| Nitro Group | Asymmetric NO₂ stretch | ~1520 (strong) | Moderate |
| Nitro Group | Symmetric NO₂ stretch | ~1340 (strong) | Strong |
| Aromatic Ring | C=C stretch | ~1600, ~1475 | Strong |
| Aromatic Ring | C-H stretch | ~3000-3100 | Moderate |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition and exact mass of this compound. This technique provides a highly accurate mass measurement, which allows for the calculation of the molecular formula with a high degree of confidence. The exact mass of this compound (C₁₄H₁₁NO₄) is 257.0688 g/mol . HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the related compound 1,1'-Biphenyl, 4-nitro- has a molecular weight of 199.2054 g/mol . nist.govnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the biphenyl system and the n → π* transition of the nitro group. The position and intensity of these bands are influenced by the solvent polarity. For example, in the case of 4-nitrophenol (B140041), the UV-visible absorption spectrum shows a band at 317 nm, which shifts to 400 nm for the nitrophenolate ion. researchgate.net The NIST WebBook also provides UV/Visible spectral data for 1,1'-Biphenyl, 4-nitro-. nist.gov Studies on 4-nitrophenol have shown that the absorption spectrum is pH-dependent, with an alkaline medium stabilizing the 4-nitrophenolate (B89219) form with a maximum wavelength around 320 nm, while an acidic medium stabilizes the 4-nitrophenol form with a maximum around 400 nm. researchgate.net
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π* (Biphenyl) | ~250-280 | High |
| n → π* (Nitro group) | ~300-340 | Low to Moderate |
Chromatographic Methodologies for Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from complex mixtures, such as reaction byproducts or metabolites.
Liquid Chromatography (HPLC, UHPLC-MS/MS) for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) are the methods of choice for the analysis of this compound in various matrices.
HPLC: A reverse-phase HPLC method can be developed for the separation and quantification of this compound. sielc.com A C18 column is typically used with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.com The pH of the mobile phase is a critical parameter for controlling the retention of the acidic analyte. hplc.eu For instance, a method for the related compound [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com
UHPLC-MS/MS: For highly complex mixtures or trace-level analysis, UHPLC-MS/MS provides superior resolution, sensitivity, and selectivity. The use of smaller particle size columns in UHPLC allows for faster separations and improved efficiency. The mass spectrometer provides an additional dimension of separation and detection based on the mass-to-charge ratio of the analyte and its fragments, enabling highly specific and sensitive quantification. For Mass-Spec compatible applications, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile buffers like phosphoric acid. sielc.com
Table 4: Typical HPLC/UHPLC-MS/MS Parameters for the Analysis of this compound
| Parameter | Typical Condition |
| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized gradient from low to high %B |
| Flow Rate | 0.2-0.5 mL/min |
| Injection Volume | 1-5 µL |
| Detection (MS/MS) | Electrospray Ionization (ESI) in negative mode |
| Monitored Transitions | Precursor ion (M-H)⁻ → Product ions |
Gas Chromatography (GC) for Volatile Derivatives
Direct Gas Chromatographic (GC) analysis of this compound is challenging due to its low volatility and the polar nature of the carboxylic acid group. These characteristics can lead to poor peak shape, tailing, and potential decomposition in the high-temperature environment of the GC inlet and column. To overcome these limitations, derivatization is an essential prerequisite to convert the non-volatile acid into a more volatile and thermally stable derivative.
Derivatization Strategies
The most common derivatization approach for carboxylic acids is esterification, which transforms the polar carboxyl group into a less polar ester. Methylation, to form the methyl ester, is a widely used technique. Reagents such as diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMS-diazomethane) can be employed for this purpose. Alternatively, acid-catalyzed esterification with methanol (B129727) in the presence of a catalyst like sulfuric acid or thionyl chloride can yield the corresponding methyl ester, (4'-Nitrophenyl)acetic acid methyl ester jst.go.jp. Another effective method is alkylation, for instance, using pentafluorobenzyl bromide to create pentafluorobenzyl esters, which are particularly suitable for electron capture detection (ECD) due to their electrophilic nature.
Hypothetical GC-MS Analysis of a Derivatized Compound
Once derivatized, the resulting volatile compound can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The table below outlines a hypothetical set of parameters for the GC-MS analysis of the methyl ester of this compound. These parameters are based on general methods for analyzing similar aromatic compounds.
| Parameter | Value/Condition |
| GC System | Agilent Gas Chromatograph or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 150°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 10 min |
| MS Detector | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
In such an analysis, the methyl ester of this compound would elute at a specific retention time, and the mass spectrometer would provide a fragmentation pattern that could be used for structural confirmation. The fragmentation would likely involve cleavage of the ester group and characteristic losses from the aromatic and nitro functionalities.
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of its synthesis, assessing purity, and determining appropriate solvent systems for larger-scale purification by column chromatography.
Stationary and Mobile Phases
The choice of stationary and mobile phases is critical for achieving effective separation. For a polar, acidic compound like this compound, both normal-phase and reversed-phase TLC can be employed.
Normal-Phase TLC: Silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase mdpi.comlibretexts.org. Since silica gel is acidic, it can sometimes lead to tailing of acidic compounds researchgate.net. To counteract this, a small amount of a modifying acid, such as acetic acid or formic acid, is often added to the mobile phase. This suppresses the ionization of the carboxylic acid, reducing its interaction with the stationary phase and resulting in more symmetrical spots researchgate.net. A typical mobile phase could be a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate or diethyl ether nih.gov.
Reversed-Phase TLC: For reversed-phase TLC, a non-polar stationary phase like C18-modified silica gel is used. The mobile phase would then be a polar mixture, for example, acetonitrile and water or methanol and water, often with a buffer to control the pH merckmillipore.com.
Visualization and Rf Values
After developing the TLC plate, the separated components are visualized. Since this compound contains a chromophore, it can often be visualized directly under UV light at 254 nm, where it will appear as a dark spot on a fluorescent background.
The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. The Rf value is dependent on the specific stationary and mobile phases used. The table below presents hypothetical Rf values for this compound under different TLC conditions, based on the behavior of similar aromatic carboxylic acids.
| Stationary Phase | Mobile Phase (v/v) | Hypothetical Rf Value |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) + 1% Acetic Acid | 0.45 |
| Silica Gel 60 F254 | Toluene:Ethyl Acetate (7:3) + 0.5% Formic Acid | 0.52 |
| C18-Reversed Phase | Acetonitrile:Water (7:3) + 0.1% Acetic Acid | 0.60 |
These hypothetical values illustrate that by adjusting the polarity of the mobile phase and the nature of the stationary phase, the retention of this compound can be effectively controlled to achieve separation from other components in a mixture.
Future Research Horizons and Emerging Paradigms for 4 Nitro Biphenyl 4 Acetic Acid
Innovations in Sustainable Synthesis and Green Chemistry Approaches
The future synthesis of 4'-Nitro-biphenyl-4-acetic acid and its derivatives will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. Traditional synthetic routes, while effective, often rely on harsh reagents and generate significant waste. Future research is poised to revolutionize these processes.
A key area of innovation lies in the development and application of novel catalytic systems. The reduction of a nitro group, a critical step in many synthetic pathways involving this compound, is a prime target for green innovation. nih.gov The search for efficient hydrogenation catalysts based on abundant, non-precious metals is a significant challenge that, once overcome, will offer a more sustainable alternative to traditional methods. nih.gov Similarly, the cross-coupling reactions used to form the biphenyl (B1667301) core, such as the Suzuki-Miyaura coupling, are continuously being improved. Research into water-based solvent systems and more efficient palladium catalysts for these reactions is ongoing. chemicalbook.com
Another promising avenue is the adoption of automated synthesis platforms. These systems, which can include microfluidics, allow for the rapid screening and optimization of reaction conditions while minimizing the consumption of materials and solvents, thereby contributing to greener chemical processes. nih.gov By standardizing procedures, these automated methods also enhance reproducibility, a cornerstone of reliable scientific research. nih.gov Future synthetic strategies for this compound will likely involve multi-stage one-pot processes, which reduce the need for intermediate purification steps, thus saving time, resources, and reducing waste streams. nih.gov
Expansion of Functional Material Applications
The unique molecular structure of this compound—a rigid biphenyl core with polar functional groups—makes it a compelling candidate for a new generation of functional materials. Biphenyl derivatives are already recognized for their utility in a range of applications due to their chemical stability and rigidity. rsc.org
The electron-poor nature of the nitro-substituted ring, combined with the carboxylic acid's ability to form hydrogen bonds and coordinate with metal ions, opens up several research avenues:
Organic Electronics: Fluorinated biphenyls are currently used in the development of Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. rsc.org The specific electronic properties of this compound could be harnessed for similar applications, potentially as a component in charge-transport layers or as a dopant to tune the electronic characteristics of other organic materials.
Liquid Crystals: The rod-like shape and polarity of the molecule are characteristic features of liquid crystalline materials. Future research could explore the synthesis of derivatives of this compound to create novel liquid crystals for display technologies and optical switching devices.
Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for constructing MOFs. By incorporating this compound into MOF structures, researchers could design materials with tailored pore sizes and functionalities. The nitro group within the pores could offer specific sites for catalysis or for the selective adsorption of gases.
Further functionalization of the biphenyl backbone could lead to materials with even more advanced properties, such as nonlinear optical (NLO) materials, which are crucial for laser technology and optical communications.
Integration with Machine Learning and Artificial Intelligence in Chemical Discovery
For this compound, AI and ML can be applied in several key areas:
Property Prediction: AI models can be trained to predict a wide range of quantum chemical properties, from electronic structure to solubility, with high accuracy. technologynetworks.com This allows for the rapid screening of virtual derivatives of this compound to identify candidates with desirable characteristics for specific applications, be it in materials science or pharmacology.
De Novo Design: Generative AI models can design entirely new molecular structures from scratch. nih.govnih.gov By providing the models with a set of desired properties, researchers could generate novel biphenyl derivatives based on the this compound template, optimized for a particular function. springernature.com This approach moves beyond simple modification of existing structures to the intelligent creation of new chemical entities.
Synthesis Optimization: AI can optimize complex chemical reactions by exploring a vast parameter space to find the best conditions for yield and purity. technologynetworks.com This could be applied to the sustainable synthesis routes discussed previously, making the production of this compound more efficient and environmentally friendly. The integration of AI with automated synthesis hardware creates a powerful design-make-test-analyze (DMTA) cycle that can rapidly iterate through molecular design and testing. nih.gov
Interdisciplinary Research Synergies in Chemical Sciences
The full potential of this compound will be unlocked through collaborations that span multiple scientific disciplines. The complexity of modern scientific challenges requires a multifaceted approach, combining expertise from synthetic chemistry, materials science, computational science, and biology.
Chemistry and Materials Science: Synthetic chemists can design and produce novel derivatives of this compound, which materials scientists can then fabricate into devices like sensors, OLEDs, or MOFs. The feedback from materials characterization would then guide the next round of molecular design, creating a synergistic loop of innovation.
Chemistry and Computer Science: The collaboration between synthetic chemists and data scientists is fundamental to the AI-driven discovery paradigm. technologynetworks.com Chemists provide the experimental data and domain knowledge needed to train robust ML models, while computational scientists develop the algorithms that predict properties and design new molecules. technologynetworks.com
Chemistry and Biology/Medicine: While this article focuses on non-pharmaceutical applications, the biphenyl scaffold is prevalent in many bioactive compounds. rsc.org Interdisciplinary research could explore the potential of this compound derivatives as probes for biological systems or as scaffolds for new therapeutic agents. For instance, research into the interaction of chlorobiphenyl derivatives with DNA highlights the potential for such compounds in medicine. scripps.edu The study of synergistic effects between different bioactive compounds is a growing field, and understanding how a molecule like this compound might interact in a complex biological system requires deep collaboration. nih.govmdpi.com
By fostering these interdisciplinary synergies, the scientific community can accelerate the transition of this compound from a molecule of academic interest to a key component in next-generation technologies and applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4'-Nitro-biphenyl-4-acetic acid?
- Methodology :
- Step 1 : Construct the biphenyl core via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using 4-bromoacetic acid derivatives and nitro-substituted aryl boronic acids. Ensure regioselectivity by optimizing catalyst systems (e.g., Pd(PPh₃)₄) and reaction conditions (temperature, solvent) .
- Step 2 : Introduce the nitro group post-coupling if not pre-installed. Nitration using HNO₃/H₂SO₄ requires careful control to avoid over-nitration or side reactions with the acetic acid group. Monitor reaction progress via TLC or HPLC .
- Step 3 : Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using melting point analysis (mp ~156°C, as seen in analogous compounds) and NMR (δ 8.2–8.4 ppm for aromatic protons adjacent to nitro groups) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : Use ¹H and ¹³C NMR to confirm biphenyl connectivity, nitro group position, and acetic acid moiety. Look for splitting patterns in aromatic regions (e.g., doublets for para-substituted nitro groups) .
- IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ or [M–H]⁻ ions) and fragmentation patterns .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration of biphenyl systems be addressed?
- Experimental Design :
- Pre-functionalize one phenyl ring with electron-withdrawing groups (e.g., acetic acid) to direct nitration to the opposing ring. Use computational modeling (DFT) to predict reactive sites .
- Compare nitration outcomes under varying conditions (e.g., mixed acids vs. acetyl nitrate). Monitor regioselectivity via NOE NMR or X-ray crystallography .
Q. How does the nitro group influence the stability of this compound under acidic/basic conditions?
- Methodology :
- Conduct accelerated stability studies:
- Acidic : Expose to HCl (0.1–1 M) at 25–60°C; monitor degradation via UV-Vis (loss of nitro group absorbance at ~310 nm) .
- Basic : Treat with NaOH (pH 8–12); track hydrolysis of the acetic acid group via titration or IR .
- Contradiction Resolution : If studies report divergent stability profiles, verify pH calibration, buffer composition, and degradation product identification (e.g., LC-MS for nitro-to-amine reduction byproducts) .
Q. What strategies mitigate interference between the nitro and acetic acid groups during functionalization?
- Advanced Synthesis :
- Protect the acetic acid moiety (e.g., esterification with MeOH/H⁺) before reducing the nitro group to an amine (e.g., catalytic hydrogenation with Pd/C). Deprotect post-reduction using NaOH .
- Use orthogonal protecting groups (e.g., tert-butyl esters for carboxylic acids) to enable sequential reactions .
Q. How can analytical methods be optimized for quantifying trace impurities in this compound?
- Method Development :
- HPLC : Use a C18 column with UV detection at 254 nm. Optimize mobile phase (e.g., acetonitrile/0.1% TFA) to resolve impurities. Validate linearity (R² >0.99) and LOD/LOQ (e.g., 0.1 µg/mL) .
- GC-MS : Derivatize the acetic acid group (e.g., trimethylsilylation) for volatility. Identify impurities via spectral libraries .
Data Interpretation and Contradictions
Q. How should researchers reconcile conflicting reports on biological activity?
- Analysis Framework :
- Compare assay conditions: Cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO tolerance), and compound purity (>95% by HPLC) .
- Replicate studies with standardized protocols (e.g., OECD guidelines) and include positive controls (e.g., aspirin for anti-inflammatory assays) .
Q. What causes discrepancies in reported melting points or spectral data?
- Root Causes :
- Polymorphism: Recrystallize from different solvents (e.g., DMSO vs. ethanol) and analyze via DSC .
- Hydration/Solvation: Perform Karl Fischer titration to quantify water content .
- Isomerism: Check for ortho/meta nitro impurities via 2D NMR (NOESY) .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁NO₄ | |
| Molecular Weight | 257.24 g/mol | |
| Melting Point | ~156°C (analogous compound) | |
| Key IR Stretches | 1700 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) | |
| UV-Vis λmax (Nitro) | ~310 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
